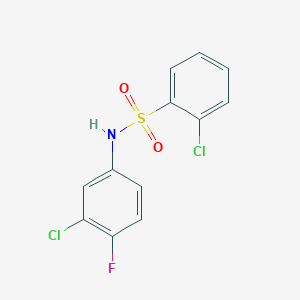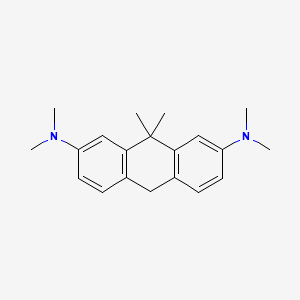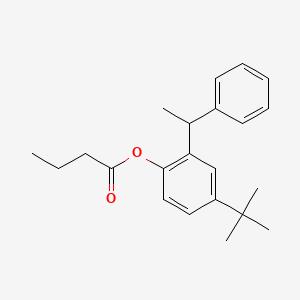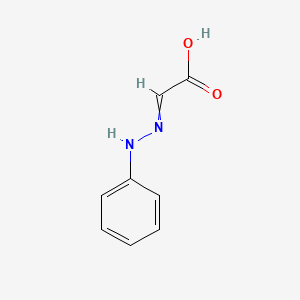
(2-Phenylhydrazinylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylhydrazinylidene)acetic acid is an organic compound characterized by the presence of a phenylhydrazine moiety attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetic acid typically involves the condensation of phenylhydrazine with acetic acid derivatives. One common method is the reaction of phenylhydrazine with acetic anhydride under reflux conditions, which yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2-Phenylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of (2-Phenylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Shares the phenylhydrazine moiety but lacks the acetic acid component.
Phenylacetic acid: Contains the acetic acid backbone but lacks the phenylhydrazine moiety.
(2-Phenylhydrazinylidene)methylindole: A structurally related compound with an indole ring.
Propriétés
Numéro CAS |
6000-60-8 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-9-10-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
Clé InChI |
YCHFCKWRGIPCMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



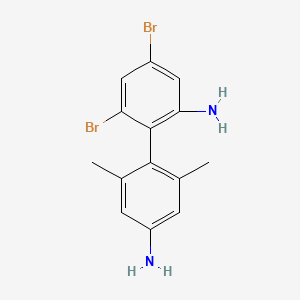
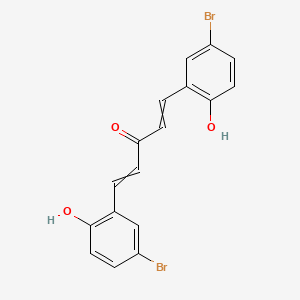
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
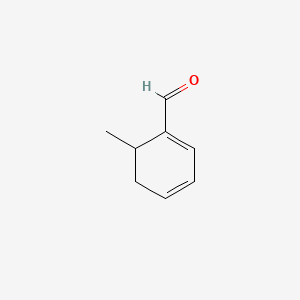

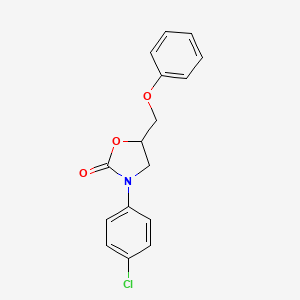

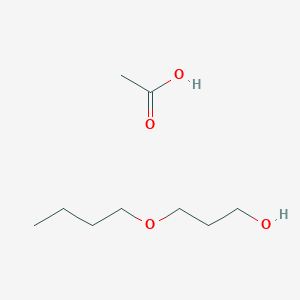
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

